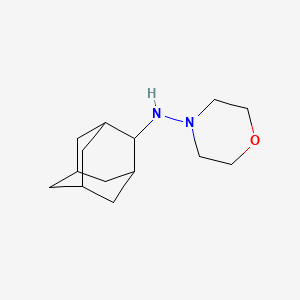

N-(2-adamantyl)morpholin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-adamantyl)morpholin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O/c1-3-17-4-2-16(1)15-14-12-6-10-5-11(8-12)9-13(14)7-10/h10-15H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFQPDQXYBIGRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC2C3CC4CC(C3)CC2C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of N-(2-adamantyl)morpholin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-adamantyl)morpholin-4-amine is a novel synthetic compound incorporating two key pharmacophores: a bulky, lipophilic 2-adamantyl group and a polar morpholine-4-amine moiety. While direct experimental data on the specific mechanism of action of this compound is not yet available in peer-reviewed literature, its structural components suggest a high potential for biological activity, likely targeting the central nervous system (CNS). This technical guide synthesizes information from structurally related compounds to propose a putative mechanism of action for this compound, outlines potential experimental protocols for its investigation, and provides a framework for future research and development.

Introduction

The adamantane nucleus is a well-established pharmacophore, renowned for its ability to increase lipophilicity and modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] Its rigid, three-dimensional structure allows for precise interactions with biological targets. Notable adamantane-containing drugs include the antiviral agent amantadine and the NMDA receptor antagonist memantine, used in the treatment of Alzheimer's disease.[3][4] The 2-aminoadamantane scaffold, in particular, has been explored for various therapeutic applications, including antimicrobial and antiviral activities.[5][6]

The morpholine ring is another privileged structure in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and CNS-active agents.[7][8] The inclusion of a morpholine moiety can enhance potency, improve metabolic stability, and confer desirable pharmacokinetic properties.[9]

The unique combination of a 2-adamantyl group and a morpholin-4-amine in this compound suggests a potential for novel pharmacology. This document aims to provide a comprehensive, albeit predictive, overview of its likely mechanism of action to guide future research endeavors.

Predicted Pharmacological Profile and Mechanism of Action

Based on the known activities of its constituent moieties, this compound is hypothesized to act primarily on the central nervous system. The bulky adamantane cage is likely to facilitate passage across the blood-brain barrier. Two primary putative mechanisms are proposed: modulation of glutamatergic signaling via NMDA receptor antagonism and interaction with sigma receptors.

Putative NMDA Receptor Antagonism

The structural similarity of the 2-aminoadamantane core to memantine suggests that this compound may act as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. The adamantyl group could bind within the ion channel of the receptor, blocking the influx of Ca²⁺ ions.

References

- 1. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of certain 2-aminoadamantane derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Predicted Chemical Properties of N-(2-adamantyl)morpholin-4-amine

Disclaimer: The compound N-(2-adamantyl)morpholin-4-amine is not well-documented in publicly available scientific literature. Therefore, this technical guide is a predictive summary based on the known chemical and pharmacological properties of its constituent moieties: the adamantane core and the morpholine-4-amine scaffold. The data presented herein is hypothetical and intended for research and informational purposes.

This guide provides a detailed overview of the predicted chemical properties, potential synthesis methodologies, and hypothetical biological activities of this compound, targeting researchers, scientists, and professionals in drug development.

Introduction

This compound is a novel chemical entity that combines the rigid, lipophilic adamantane cage with the versatile morpholine heterocycle. Adamantane derivatives are of significant interest in medicinal chemistry due to their unique steric and electronic properties, which can enhance the pharmacological profile of drug candidates.[1][2] The adamantane moiety is known to improve metabolic stability, increase lipophilicity, and facilitate passage through the blood-brain barrier.[1][3] The morpholine ring is a "privileged" structure in drug discovery, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[4] This guide explores the predicted chemical characteristics and potential applications of this compound.

Predicted Physicochemical Properties

The physicochemical properties of this compound are predicted based on the known properties of adamantane and morpholine derivatives.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₄H₂₄N₂O | Based on the chemical structure. |

| Molecular Weight | 236.36 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Adamantane derivatives are typically crystalline solids.[5] |

| Melting Point | > 200 °C | Adamantane confers a high melting point due to its rigid, cage-like structure.[5] |

| Boiling Point | Sublimes | Adamantane and its derivatives are known to sublime at atmospheric pressure.[5] |

| Solubility | Poorly soluble in water; soluble in nonpolar organic solvents. | The adamantane group imparts high lipophilicity.[3][5] |

| pKa | ~7.5 - 8.5 | Estimated for the secondary amine, influenced by the morpholine ring. |

| LogP | 2.5 - 3.5 | The lipophilic adamantane group is expected to result in a positive LogP value. |

Hypothetical Synthesis

A plausible synthetic route to this compound could involve the reductive amination of 2-adamantanone with morpholin-4-amine.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 2-adamantanone (1.0 eq) in a suitable solvent such as methanol or dichloroethane, add morpholin-4-amine (1.1 eq).

-

Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.

-

Reduction: Introduce a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Reactivity and Stability

This compound is expected to exhibit reactivity typical of a secondary amine. The adamantane cage is generally chemically inert.

-

Amine Reactivity: The secondary amine can undergo acylation, alkylation, and other standard amine reactions.

-

Oxidation: The morpholine nitrogen can be oxidized.

-

Stability: The compound is predicted to be stable under normal laboratory conditions. The adamantane moiety provides significant steric hindrance, which may protect the morpholine ring from certain reactions.

Hypothetical Biological Activity and Signaling Pathways

Given the known pharmacological profiles of adamantane and morpholine derivatives, this compound could be investigated for several biological activities.

-

Antiviral Activity: Adamantane derivatives, such as amantadine, have been used as antiviral agents, particularly against the influenza A virus, by targeting the M2 proton channel.[1]

-

Neurological Activity: The lipophilic nature of the adamantane group can facilitate crossing the blood-brain barrier, making it a candidate for targeting central nervous system (CNS) disorders.[1] Memantine, another adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[1]

-

Enzyme Inhibition: The rigid adamantane scaffold can serve as an anchor for binding to the active sites of various enzymes.[1]

Potential Signaling Pathway Involvement:

Based on the activities of related compounds, this compound could potentially modulate neurotransmitter systems or viral entry mechanisms.

Conclusion

While specific experimental data for this compound is not currently available, this in-depth technical guide provides a predictive overview of its chemical properties, potential synthesis, and hypothetical biological activities based on the well-established characteristics of its adamantane and morpholine components. The unique combination of these two pharmacophores suggests that this compound could be a promising candidate for further investigation in various areas of drug discovery, particularly in the development of new antiviral and CNS-active agents. Further empirical studies are necessary to validate these predictions and fully elucidate the compound's chemical and biological profile.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Adamantane - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to N-(2-adamantyl)morpholin-4-amine

Introduction

N-(2-adamantyl)morpholin-4-amine is a secondary amine that incorporates two key pharmacophores: the rigid, lipophilic 2-adamantyl group and the polar morpholine heterocycle. The adamantane cage is a well-established bioisostere in medicinal chemistry, known for enhancing the therapeutic properties of drug candidates by increasing their lipophilicity, which can improve membrane permeability and metabolic stability.[1] The morpholine moiety is also a privileged structure in drug discovery, often imparting favorable physicochemical properties such as improved aqueous solubility and pharmacokinetic profiles.[2] The combination of these two fragments in this compound suggests its potential as a novel scaffold for the development of new therapeutic agents.

Chemical Structure and Properties

A specific CAS number for this compound has not been identified in the literature, suggesting it may be a novel compound. Based on its IUPAC name, the proposed structure is as follows:

Proposed Structure:

-

IUPAC Name: N-(tricyclo[3.3.1.1³,⁷]decan-2-yl)morpholin-4-amine

-

Molecular Formula: C₁₄H₂₄N₂O

-

Molecular Weight: 236.36 g/mol

The structure consists of a morpholine ring where the nitrogen at position 4 is bonded to an amino group, which is in turn substituted with a 2-adamantyl group.

Physicochemical Properties of 4-Aminomorpholine

As a key precursor, the properties of 4-aminomorpholine (CAS: 4319-49-7) are crucial for the synthesis of the target compound.[3][4]

| Property | Value | Reference |

| CAS Number | 4319-49-7 | [3][4] |

| Molecular Formula | C₄H₁₀N₂O | [3][4] |

| Molecular Weight | 102.14 g/mol | [4] |

| Appearance | Clear colorless to faintly yellow liquid | [3] |

| Boiling Point | 168 °C at 760 mmHg | [3] |

| Density | 1.059 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.4772 | [3] |

| Solubility | Miscible in water | [3] |

Proposed Synthesis

The synthesis of this compound can be hypothetically achieved through the nucleophilic substitution of a suitable 2-adamantyl halide with 4-aminomorpholine. Amines are known to act as effective nucleophiles in reactions with alkyl halides.[6][7]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via N-alkylation of 4-aminomorpholine.

Reagents and Materials:

-

4-Aminomorpholine

-

2-Bromoadamantane

-

A non-nucleophilic base (e.g., triethylamine, potassium carbonate)

-

A suitable aprotic solvent (e.g., acetonitrile, DMF)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminomorpholine (1.0 equivalent) and a non-nucleophilic base (1.5 equivalents) in the chosen aprotic solvent.

-

Addition of Alkyl Halide: While stirring the solution, add 2-bromoadamantane (1.2 equivalents) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C, depending on the solvent) and maintain the temperature for 12-24 hours. Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any solid byproducts (e.g., the hydrobromide salt of the base).

-

Extraction: Transfer the filtrate to a separatory funnel. Add water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Characterization: The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Synthetic Workflow

The proposed synthetic pathway can be visualized as a straightforward workflow.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Significance and Applications

While no specific biological data exists for this compound, the activities of related adamantane derivatives provide a basis for predicting its potential applications.

-

Antiviral Activity: Adamantane amines, such as amantadine and rimantadine, are known for their antiviral properties, particularly against the influenza A virus.[1] The lipophilic adamantane cage is thought to interfere with viral replication.

-

Neurological Activity: The adamantane scaffold is present in drugs targeting the central nervous system. For instance, memantine (1-amino-3,5-dimethyladamantane) is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.

-

Anticancer and Antimicrobial Properties: Various synthetic adamantane derivatives have demonstrated potential as anticancer, antibacterial, and antifungal agents.[8][9] The morpholine ring itself is a key component in many biologically active compounds, including the antibiotic linezolid and the anticancer agent gefitinib.[2]

Given this context, this compound represents a promising candidate for screening in antiviral, anticancer, and neurological drug discovery programs. The unique linkage through the 4-amino position of the morpholine ring may lead to novel structure-activity relationships.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Aminomorpholine|lookchem [lookchem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 4-Aminomorpholine 97 4319-49-7 [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Proposed Synthesis of N-(2-adamantyl)morpholin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the novel compound N-(2-adamantyl)morpholin-4-amine. Due to the absence of published literature on the direct synthesis of this specific molecule, this document provides a theoretically sound and experimentally feasible approach based on established principles of organic chemistry and analogous reactions. The proposed synthesis involves the nucleophilic substitution reaction between 2-bromoadamantane and 4-aminomorpholine. This guide provides a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic pathway to aid researchers in the preparation and study of this new chemical entity.

Introduction

The adamantane scaffold is a key pharmacophore in medicinal chemistry, known for its lipophilic nature which can enhance the bioavailability and therapeutic efficacy of drug candidates. Similarly, the morpholine moiety is a common feature in many biologically active compounds. The combination of these two fragments in this compound presents an interesting target for discovery chemistry, with potential applications in various therapeutic areas. This guide details a plausible and efficient method for its synthesis.

Proposed Synthesis Pathway

The proposed synthesis of this compound is achieved through a nucleophilic substitution reaction. In this reaction, 4-aminomorpholine acts as the nucleophile, and 2-bromoadamantane serves as the electrophilic substrate. The reaction is anticipated to proceed via a nucleophilic substitution mechanism. Given the secondary nature of the carbon bearing the bromine on the adamantane ring, the reaction could proceed through either an SN1 or SN2 pathway, or a combination thereof. A base is included to neutralize the hydrobromic acid byproduct formed during the reaction.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Quantitative Data

The following table summarizes the anticipated quantitative data for the proposed synthesis. These values are estimates based on typical yields for similar N-alkylation reactions.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 2-Bromoadamantane | 1.0 | eq | Limiting reagent |

| 4-Aminomorpholine | 1.2 | eq | Slight excess to drive the reaction |

| Potassium Carbonate (Base) | 2.0 | eq | To neutralize the HBr byproduct |

| Solvent | |||

| N,N-Dimethylformamide (DMF) | 5 | mL/mmol | Aprotic polar solvent suitable for substitution reactions |

| Reaction Conditions | |||

| Temperature | 80-100 | °C | To overcome the activation energy |

| Reaction Time | 12-24 | hours | Monitored by TLC or LC-MS |

| Product | |||

| Expected Yield | 60-75 | % | Based on analogous reactions |

| Purity (after purification) | >95 | % | Achieved by column chromatography |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

2-Bromoadamantane (C10H15Br, MW: 215.13 g/mol )[1]

-

4-Aminomorpholine (C4H10N2O, MW: 102.14 g/mol )[2]

-

Anhydrous Potassium Carbonate (K2CO3, MW: 138.21 g/mol )

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Glass column for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-bromoadamantane (1.0 eq), 4-aminomorpholine (1.2 eq)[2], and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF (5 mL per mmol of 2-bromoadamantane) to the flask.

-

Reaction: Stir the mixture at room temperature for 10 minutes, then heat the reaction to 90 °C. Maintain this temperature and continue stirring.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) or LC-MS until the starting material (2-bromoadamantane) is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can be employed to isolate the desired product.

-

Characterization: Characterize the purified this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound. The proposed nucleophilic substitution reaction is a robust and well-established method for the formation of C-N bonds.[3] The detailed experimental protocol and workflow are designed to be readily implemented by researchers in a standard organic synthesis laboratory. The successful synthesis of this novel compound will enable the exploration of its physicochemical properties and potential biological activities, contributing to the advancement of medicinal and materials chemistry.

References

N-(2-adamantyl)morpholin-4-amine (Org 24598): A Technical Guide to a Potent Glycine Transporter 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-adamantyl)morpholin-4-amine, also known as Org 24598, a potent and selective inhibitor of the glycine transporter 1 (GlyT1). GlyT1 inhibition represents a promising therapeutic strategy for neurological and psychiatric disorders, particularly those associated with N-methyl-D-aspartate (NMDA) receptor hypofunction, such as schizophrenia. This document details the pharmacological properties, key experimental methodologies, and the underlying signaling pathways related to Org 24598, serving as a critical resource for researchers in neuroscience and drug development.

Introduction: The Role of Glycine Transporter 1 in Neuromodulation

The glycine transporter 1 (GlyT1) is a critical regulator of glycine concentrations in the synaptic cleft.[1] Glycine, an amino acid, serves a dual role in the central nervous system (CNS). It is the primary inhibitory neurotransmitter in the brainstem and spinal cord and also acts as an essential co-agonist at the NMDA receptor, a subtype of ionotropic glutamate receptors.[1] The NMDA receptor is fundamentally involved in synaptic plasticity, learning, and memory. For the NMDA receptor to be activated, both glutamate and a co-agonist, such as glycine or D-serine, must bind to it.

GlyT1, predominantly located on glial cells and presynaptic glutamatergic neurons, actively removes glycine from the synapse. By inhibiting GlyT1, compounds like this compound increase the extracellular glycine concentration, thereby enhancing NMDA receptor function. This mechanism of action is of significant therapeutic interest for conditions where NMDA receptor signaling is impaired.

Chemical Properties and Synthesis Overview

This compound (Org 24598) is a small molecule inhibitor characterized by a rigid adamantane cage structure linked to a morpholine amine.

Chemical Structure:

-

IUPAC Name: N-(adamantan-2-yl)morpholin-4-amine

-

CAS Number: 372198-97-5

-

Molecular Formula: C₁₄H₂₄N₂O

-

Molecular Weight: 236.36 g/mol

While a detailed, step-by-step synthesis protocol for Org 24598 is not publicly available in full, the synthesis of its tritiated form has been reported. This synthesis involved the use of a tritium-labeled alkylating agent, suggesting that the final step could be an N-alkylation.[2] The synthesis of the core adamantane and morpholine moieties is well-established in organic chemistry.

Pharmacological Profile

Org 24598 is a potent and highly selective inhibitor of the GlyT1b isoform. Its pharmacological activity has been characterized in various in vitro and in vivo studies.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound (Org 24598).

Table 1: In Vitro Potency of Org 24598

| Parameter | Value | Species/Assay Conditions | Reference |

| IC₅₀ | 6.9 nM | Glial Glycine Transporter (GlyT1b) | |

| pIC₅₀ | 6.9 | GlyT1b |

Table 2: Selectivity Profile of Org 24598

| Target | Activity (pIC₅₀) | Reference |

| GlyT2 | < 4 | |

| Adrenoreceptors | < 4 | |

| Dopamine Receptors | < 4 | |

| 5HT Receptors | < 4 | |

| Noradrenaline Transporter | < 4 | |

| Dopamine Transporter | < 4 | |

| 5HT Transporter | < 4 | |

| GABA Transporters | < 4 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize GlyT1 inhibitors like Org 24598.

Radioligand Binding Assay for GlyT1

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GlyT1 transporter.

Materials:

-

Cell membranes prepared from cells expressing human GlyT1.

-

Radioligand (e.g., [³H]-(R)-NPTS).

-

Test compound (e.g., Org 24598).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand solution (at a concentration near its Kd), and 25 µL of the test compound at various concentrations.

-

Initiation: Add 100 µL of the cell membrane suspension to each well to initiate the binding reaction. The final volume should be 200 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³H]Glycine Uptake Assay

This functional assay measures the inhibition of glycine uptake into cells expressing GlyT1.[3]

Materials:

-

CHO or HEK293 cells stably expressing human GlyT1.

-

[³H]Glycine.

-

Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4.

-

Test compound (e.g., Org 24598).

-

Lysis buffer (e.g., 0.1 N NaOH).

-

Scintillation cocktail.

-

96-well cell culture plates.

-

Scintillation counter.

Procedure:

-

Cell Culture: Plate the GlyT1-expressing cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells with 100 µL of KRH buffer containing the test compound at various concentrations for 15 minutes at 37°C.

-

Uptake Initiation: Add 100 µL of KRH buffer containing [³H]glycine (at a concentration near its Km) to each well to initiate the uptake. The final volume will be 200 µL.

-

Incubation: Incubate the plate at 37°C for 10 minutes.

-

Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with 200 µL of ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.

-

Scintillation Counting: Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of glycine uptake.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of Org 24598 is through the modulation of the glutamatergic system, specifically by enhancing NMDA receptor activity.

GlyT1-NMDA Receptor Signaling Pathway

The following diagram illustrates the role of GlyT1 at a glutamatergic synapse and the effect of its inhibition by Org 24598.

References

- 1. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of [3 H]Org24598 using in-house prepared [3 H]MeI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

An In-depth Technical Guide on the Potential Therapeutic Uses of N-(2-adamantyl)morpholin-4-amine and Related Adamantane-Morpholine Scaffolds

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: While a direct and extensive body of research on the specific compound N-(2-adamantyl)morpholin-4-amine is not prominently available in current scientific literature, this technical guide aims to provide a comprehensive overview of the potential therapeutic applications by examining the well-documented pharmacological activities of its constituent moieties: the adamantane cage and the morpholine ring. This document synthesizes existing data on structurally related adamantane-morpholine derivatives, offering insights into potential areas of investigation for novel drug discovery. The guide includes a summary of quantitative data for related compounds, outlines general experimental protocols, and provides conceptual diagrams to illustrate key relationships and potential research workflows.

Introduction: The Promise of Adamantane and Morpholine in Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, is a well-established pharmacophore in medicinal chemistry. Its unique structure imparts favorable properties to drug candidates, including enhanced metabolic stability, improved bioavailability, and the ability to cross the blood-brain barrier.[1][2] Adamantane derivatives have found clinical success as antiviral (Amantadine, Rimantadine), anti-diabetic (Vildagliptin, Saxagliptin), and neuroprotective (Memantine) agents.[3]

The morpholine ring is another privileged scaffold in drug design, recognized for its ability to improve the physicochemical properties of molecules, such as aqueous solubility and metabolic stability.[4] Morpholine-containing compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6]

The combination of these two pharmacophores in a single molecule, such as the conceptual this compound, presents an intriguing prospect for the development of novel therapeutics with potentially synergistic or unique pharmacological profiles.

Synthesis of Adamantane-Morpholine Derivatives: A Conceptual Overview

The synthesis of N-substituted morpholines and adamantane-containing amines is well-documented. A general approach to synthesizing compounds like this compound would likely involve the coupling of a suitable adamantane precursor with a morpholine derivative.

Below is a conceptual workflow for the synthesis of such compounds.

Caption: Conceptual workflow for the synthesis of this compound.

**3. Potential Therapeutic Targets and

Applications**

Based on the known activities of adamantane and morpholine derivatives, several potential therapeutic applications for this compound and related structures can be hypothesized.

Antiviral Activity

Amantadine and rimantadine, both aminoadamantane derivatives, have historically been used against Influenza A virus by targeting the M2 proton channel.[1] While a spiro-adamantane morpholine derivative, spiro-[morpholine-3,2'-adamantane], was found to be "notably less potent" in antiviral assays compared to other related compounds, this does not preclude other adamantane-morpholine conjugates from having significant antiviral activity.[1]

The general workflow for screening antiviral activity is depicted below.

Caption: General workflow for in vitro antiviral activity screening.

Antimicrobial and Antifungal Activity

Adamantane derivatives have been reported to possess antibacterial and antifungal properties.[2][7] A series of adamantane-isothiourea hybrid derivatives incorporating a morpholine moiety, specifically 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates, have been synthesized and tested for their in vitro antimicrobial activity.

Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected Adamantane-Morpholine Derivatives

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |

| 7b | >128 | >128 | >128 | >128 | >128 |

| 7d | >128 | >128 | >128 | >128 | >128 |

| 7e | >128 | >128 | >128 | >128 | >128 |

| Data is qualitative as presented in the source, indicating MIC values are above 128 µg/mL, suggesting low potency for these specific derivatives against the tested strains. |

Experimental Protocol for Antimicrobial Susceptibility Testing (General): The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate with a suitable broth medium. Bacterial or fungal suspensions are added to each well to a final concentration of approximately 5 x 10^5 CFU/mL. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for yeast. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective and CNS Applications

The lipophilicity of the adamantane cage facilitates crossing the blood-brain barrier, a key feature of the NMDA receptor antagonist Memantine used in the treatment of Alzheimer's disease.[1] The incorporation of a morpholine moiety could modulate the pharmacokinetic and pharmacodynamic properties of an adamantane-based CNS drug.

The logical relationship for investigating CNS activity is outlined below.

Caption: Logical workflow for the investigation of CNS-active compounds.

Hypoglycemic Activity

Adamantane derivatives such as Vildagliptin and Saxagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes.[3] Certain adamantane-isothiourea derivatives with a morpholine component have been investigated for their in vivo oral hypoglycemic activity in streptozotocin (STZ)-induced diabetic rats. While specific quantitative data for these morpholine-containing compounds was not detailed in the available literature, the study indicated that related compounds showed a reduction in serum glucose levels.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking in the public domain, the analysis of its constituent pharmacophores provides a strong rationale for its potential therapeutic utility. The combination of the adamantane's favorable pharmacokinetic properties with the morpholine's versatile biological activities suggests that novel adamantane-morpholine derivatives could be promising candidates for antiviral, antimicrobial, neuroprotective, and anti-diabetic drug discovery programs.

Future research should focus on the synthesis and systematic biological evaluation of this compound and a library of related analogues. In vitro and in vivo studies are warranted to elucidate their specific mechanisms of action, potency, and therapeutic potential. The experimental protocols and logical workflows outlined in this guide provide a foundational framework for such investigations.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on Adamantyl-Morpholine Derivatives and Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of a promising class of hybrid molecules: N-(adamantyl)morpholine derivatives. While direct research on N-(2-adamantyl)morpholin-4-amine is limited, this document focuses on the closely related and well-characterized N-(adamantan-1-yl)morpholine-4-carbothioimidates. The data and protocols presented herein serve as a foundational resource for the exploration and development of this chemical scaffold.

The adamantane moiety, a rigid and lipophilic hydrocarbon cage, is a privileged structure in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of bioactive compounds.[1][2] Its incorporation into drug candidates has led to successful treatments for a range of diseases, including viral infections and neurological disorders.[3] The morpholine ring is another important pharmacophore, recognized for its favorable physicochemical properties and its presence in numerous approved drugs.[4][5] The strategic combination of these two scaffolds in a single molecule presents a compelling opportunity for the discovery of novel therapeutics.

This guide details the synthetic pathways, quantitative biological data, and experimental methodologies for a series of N-(adamantan-1-yl)morpholine-4-carbothioimidate derivatives, highlighting their significant antimicrobial and hypoglycemic activities.

Synthesis of N-(Adamantan-1-yl)morpholine-4-carbothioimidate Derivatives

The synthesis of the target compounds is achieved through a two-step process. The initial step involves the reaction of 1-adamantyl isothiocyanate with morpholine to yield the key intermediate, N-(adamantan-1-yl)morpholine-4-carbothioamide. This intermediate is then reacted with various substituted benzyl bromides to produce the final S-arylmethyl carbothioimidate derivatives.[6]

Caption: Synthetic pathway for N-(adamantan-1-yl)morpholine-4-carbothioimidates.

Biological Evaluation: Antimicrobial and Hypoglycemic Activities

The synthesized N-(adamantan-1-yl)morpholine-4-carbothioimidate derivatives have been evaluated for their in vitro antimicrobial and in vivo hypoglycemic properties, demonstrating significant potential in both areas.[6][7]

Antimicrobial Activity

The antimicrobial activity was assessed against a panel of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. The results, summarized in the table below, indicate that several derivatives exhibit potent and broad-spectrum antibacterial activity.[7]

| Compound | R-group | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |

| 7a | H | 8 | 16 | >128 | >128 | >128 |

| 7b | 4-Br | 4 | 4 | 16 | 32 | 64 |

| 7c | 4-Cl | 8 | 8 | >128 | >128 | >128 |

| 7d | 4-NO₂ | 4 | 2 | 8 | 16 | 64 |

| 7e | 4-CF₃ | 4 | 4 | 8 | 16 | 128 |

| Ampicillin | - | 0.25 | 0.5 | 2 | 8 | - |

| Gentamicin | - | 0.5 | 0.25 | 1 | 0.5 | - |

| Amphotericin B | - | - | - | - | - | 0.5 |

| Data presented as Minimum Inhibitory Concentration (MIC) in µg/mL. |

Structure-activity relationship (SAR) analysis reveals that the presence of electron-withdrawing substituents on the benzyl ring, such as nitro (NO₂) and trifluoromethyl (CF₃), significantly enhances broad-spectrum antibacterial activity.[7]

In Vivo Hypoglycemic Activity

The hypoglycemic potential of these derivatives was evaluated in a streptozotocin (STZ)-induced diabetic rat model. The compounds were administered orally, and blood glucose levels were monitored over 24 hours.

| Compound | R-group | Dose (mg/kg) | Max. Reduction in Serum Glucose (%) | Time of Max. Effect (h) |

| 7a | H | 50 | 58.2 | 8 |

| 8a ¹ | H | 50 | 60.5 | 8 |

| 8b ¹ | 4-Br | 50 | 59.8 | 6 |

| Gliclazide | - | 50 | 55.4 | 4 |

| ¹Note: Compounds 8a and 8b are N-phenylpiperazine analogues included for comparison. |

Compounds 7a , 8a , and 8b demonstrated a potent, dose-independent reduction in serum glucose levels, comparable or superior to the standard hypoglycemic drug gliclazide.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following sections provide the key experimental protocols for the synthesis and biological evaluation of N-(adamantan-1-yl)morpholine-4-carbothioimidate derivatives.

General Synthetic Procedure for 4-Arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates (7a-e)

To a solution of N-(adamantan-1-yl)morpholine-4-carbothioamide (5) (1 mmol) in acetone (20 mL), anhydrous potassium carbonate (1.5 mmol) was added, and the mixture was stirred at room temperature for 30 minutes. The respective benzyl or substituted benzyl bromide (1.1 mmol) was then added, and the reaction mixture was stirred at room temperature for 12-18 hours. The solvent was evaporated under reduced pressure, and the residue was treated with water (30 mL). The resulting solid product was collected by filtration, washed with water, dried, and recrystallized from an appropriate solvent.[6]

In Vitro Antimicrobial Activity Assay

The antimicrobial activity was determined using the twofold serial dilution method. Stock solutions of the test compounds were prepared in DMSO. The compounds were diluted in Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi to achieve concentrations ranging from 0.25 to 128 µg/mL. The wells were inoculated with a standardized microbial suspension (10⁵ CFU/mL). The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for C. albicans. The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.[7]

In Vivo Oral Hypoglycemic Activity Assay

Male Wistar rats were made diabetic by a single intraperitoneal injection of streptozotocin (60 mg/kg). Rats with fasting blood glucose levels above 250 mg/dL were selected for the study. The animals were fasted for 18 hours prior to the experiment. The test compounds were suspended in 0.5% aqueous carboxymethyl cellulose and administered orally at a dose of 50 mg/kg. Blood samples were collected from the tail vein at 0, 2, 4, 6, 8, and 24 hours post-administration. Blood glucose levels were measured using a glucometer.[7]

Caption: Workflow for the biological evaluation of adamantyl-morpholine derivatives.

Potential Signaling Pathways and Future Directions

While the precise mechanisms of action for these compounds have not been fully elucidated, their observed biological activities suggest potential interactions with established signaling pathways. The hypoglycemic effect of adamantane derivatives has been linked to the inhibition of dipeptidyl peptidase-4 (DPP-IV) or 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[7]

Caption: Hypothetical inhibition of DPP-IV as a mechanism for hypoglycemic activity.

The promising results from N-(adamantan-1-yl)morpholine-4-carbothioimidates warrant further investigation. Future research should focus on:

-

Synthesis of N-(2-adamantyl) Derivatives: Exploring the synthesis and biological activities of the 2-substituted adamantane isomers to understand the impact of the substitution pattern on efficacy and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed antimicrobial and hypoglycemic effects.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to assess their drug-likeness.

-

Exploration of Other Therapeutic Areas: Given the broad pharmacological profile of both adamantane and morpholine, these derivatives should be screened for other activities, such as antiviral, anticancer, and CNS effects.[4][8]

References

- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2-adamantyl)morpholin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a proposed laboratory protocol for the synthesis of N-(2-adamantyl)morpholin-4-amine, a novel adamantane derivative. Adamantane-containing compounds are of significant interest in medicinal chemistry due to their lipophilic nature, which can enhance the pharmacokinetic properties of drug candidates.[1][2] The proposed synthesis is based on the widely utilized reductive amination reaction, a cornerstone in the formation of carbon-nitrogen bonds in pharmaceutical research.[3][4] This method involves the reaction of 2-adamantanone with morpholin-4-amine in the presence of a suitable reducing agent. The protocol details the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.

Introduction

The adamantane moiety is a key pharmacophore in a variety of clinically approved drugs, valued for its ability to increase lipophilicity and modulate the therapeutic efficacy of bioactive molecules.[1] The synthesis of novel adamantane derivatives remains an active area of research for the development of new therapeutic agents with potential applications as antiviral, analgesic, and antidiabetic drugs.[5] this compound represents a target molecule combining the rigid, lipophilic adamantane core with a morpholine-containing amino group, a common heterocycle in pharmaceuticals.[6]

The proposed synthetic strategy employs reductive amination, a robust and versatile method for the synthesis of amines from carbonyl compounds.[3][7] This reaction typically proceeds via the formation of a hemiaminal intermediate, followed by dehydration to an imine or enamine, which is then reduced in situ to the target amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a common choice due to its mildness and substrate scope.

Materials and Reagents

Reactant and Reagent Data

A summary of the key physical and chemical properties of the reactants and the proposed product is provided in the table below.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Appearance | CAS Number |

| 2-Adamantanone | C₁₀H₁₄O | 150.22 | 259-261 | White crystalline solid | 700-58-3 |

| Morpholin-4-amine | C₄H₁₀N₂O | 102.14[8][9] | 168[10] | Colorless to pale yellow liquid[9][10] | 4319-49-7[8] |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Decomposes | White powder | 56553-60-7 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | Colorless liquid | 75-09-2 |

| This compound | C₁₄H₂₄N₂O | 236.36 | Not available | Proposed: Solid or oil | Not available |

Experimental Protocol: Proposed Synthesis via Reductive Amination

This section details the proposed step-by-step procedure for the synthesis of this compound.

Reaction Setup

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-adamantanone (1.0 eq, e.g., 1.50 g).

-

Dissolve the 2-adamantanone in an appropriate volume of anhydrous dichloromethane (DCM) (e.g., 30 mL).

-

Add morpholin-4-amine (1.1 eq, e.g., 1.12 g) to the solution.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

Reduction

-

Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, e.g., 3.18 g) to the stirring mixture in portions over 15-20 minutes. The addition may be exothermic.

-

Allow the reaction to stir at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-adamantanone) is consumed (typically 12-24 hours).

Work-up and Purification

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 20 mL).

-

Stir the biphasic mixture vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons. The methylene protons of the morpholine ring may exhibit complex splitting patterns.[11]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H and C-N bonds.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Morpholin-4-amine is harmful if swallowed or in contact with skin and can cause skin irritation.[8]

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Sodium triacetoxyborohydride reacts with water to release flammable gases.

Visualizations

Synthetic Pathway

Caption: Proposed synthesis of this compound via reductive amination.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

- 1. mdpi.com [mdpi.com]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Aminomorpholine | C4H10N2O | CID 20315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. 4-Aminomorpholine|lookchem [lookchem.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for N-(2-adamantyl)morpholin-4-amine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are a general guideline for the experimental use of N-(2-adamantyl)morpholin-4-amine in cell culture. As of the latest literature review, specific experimental data for this compound is limited. The provided protocols are based on the known biological activities of structurally related adamantane and morpholine-containing compounds. Researchers should perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental endpoints.

Introduction

This compound is a novel synthetic compound containing both an adamantane cage and a morpholine ring. Adamantane derivatives are known for their lipophilic nature, which can enhance drug delivery and target engagement.[1][2] Various adamantane-containing molecules have demonstrated a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4][5] The morpholine moiety is also a common feature in bioactive compounds and is known to influence solubility and pharmacological properties. This document provides a starting point for investigating the cellular effects of this compound.

Potential Signaling Pathways

Based on the activities of similar adamantane derivatives, this compound may modulate key cellular signaling pathways. For instance, N-adamantyl-4-methylthiazol-2-amine has been shown to suppress glutamate-induced autophagic cell death through the PI3K/Akt/mTOR pathway and to exert anti-inflammatory effects by inhibiting the NF-κB and ERK signaling pathways in microglial cells.[3][4]

Therefore, initial investigations into the mechanism of action of this compound could focus on these pathways.

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Experimental Protocols

Preparation of Stock Solution

Due to the lipophilic nature of the adamantane moiety, this compound is expected to have low solubility in aqueous solutions.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is recommended as the initial solvent for preparing a high-concentration stock solution.

-

Protocol:

-

Weigh out a precise amount of this compound powder.

-

Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a stock concentration of 10-50 mM.

-

Vortex or sonicate at room temperature until the compound is completely dissolved.

-

Sterile filter the stock solution through a 0.22 µm syringe filter.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

General Cell Culture Treatment Protocol

The following is a general workflow for treating adherent cells with this compound.

Caption: General experimental workflow for cell treatment.

Cytotoxicity Assay (MTT Assay)

To determine the cytotoxic potential of this compound, a standard MTT assay can be performed.

-

Materials:

-

Cells of interest (e.g., cancer cell lines, primary neurons)

-

96-well plates

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Replace the medium in the wells with 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data based on results observed for similar adamantane derivatives. These are for illustrative purposes only and must be experimentally determined for this compound.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

| Cell Line | Cell Type | Incubation Time (h) | Hypothetical IC50 (µM) |

| HBL | Human Melanoma | 48 | 15 - 30 |

| LND1 | Human Melanoma | 48 | 2 - 10 |

| BV-2 | Mouse Microglia | 24 | > 50 (low cytotoxicity) |

| Cortical Neurons | Primary Rat | 24 | > 50 (low cytotoxicity) |

Data is inferred from studies on morpholine-containing 4-aminophenols and N-adamantyl-4-methylthiazol-2-amine.[3][6]

Table 2: Suggested Concentration Ranges for Initial Experiments

| Assay Type | Suggested Concentration Range (µM) | Rationale |

| Cytotoxicity Screening | 0.1 - 100 | To determine the effective dose range and potential toxicity. |

| Mechanistic Studies (e.g., Western Blot, qPCR) | 1 - 25 | Based on potential non-toxic concentrations to study signaling effects. |

| Neuroprotection Assays | 0.5 - 10 | Lower concentrations are often used to avoid off-target effects in sensitive neuronal cultures. |

Concluding Remarks

This compound represents a novel chemical entity with potential for diverse biological activities. The protocols and data presented herein provide a foundational framework for initiating in vitro studies. It is imperative that researchers conduct thorough validation experiments to ascertain the specific effects and optimal working conditions of this compound in their chosen experimental systems. Careful consideration of its solubility and potential for off-target effects at high concentrations is also recommended.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. N-Adamantyl-4-methylthiazol-2-amine suppresses glutamate-induced autophagic cell death via PI3K/Akt/mTOR signaling pathways in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-(2-adamantyl)morpholin-4-amine in In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vivo dosage, pharmacokinetic, or mechanistic data for N-(2-adamantyl)morpholin-4-amine has been reported in the available scientific literature. The following application notes and protocols are based on data from structurally related adamantane and morpholine derivatives. These recommendations are intended to serve as a starting point for study design and should be adapted based on empirical data obtained through rigorous, ethically approved animal experimentation.

Introduction

This compound is a novel compound incorporating both an adamantane cage and a morpholine ring. The adamantane moiety, a bulky, lipophilic hydrocarbon, is a key pharmacophore in several approved drugs, valued for its ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[1] Adamantane derivatives have shown a wide range of biological activities, including antiviral and neuroprotective effects.[2] The morpholine heterocycle is also a privileged structure in medicinal chemistry, known to enhance drug-like properties and exhibit diverse pharmacological activities.[3] The combination of these two moieties in this compound suggests potential for unique biological activities, warranting in vivo investigation.

Potential Therapeutic Areas

Based on the known activities of related compounds, this compound could be investigated for the following applications:

-

Antiviral Activity: Adamantane derivatives like amantadine and rimantadine have been used as antiviral agents, particularly against influenza A, by targeting the M2 ion channel.[4]

-

Neuroprotective and CNS Effects: Memantine, another adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[1] The lipophilicity of the adamantane cage can facilitate crossing the blood-brain barrier.

-

Anticancer Activity: Some morpholine and adamantane derivatives have demonstrated antiproliferative effects.[5][6]

-

Metabolic Disorders: Certain adamantane-isothiourea derivatives containing a morpholine moiety have shown hypoglycemic activity in vivo.[7]

In Vivo Dosage and Administration: Recommendations for Initial Studies

Due to the absence of specific data for this compound, initial in vivo studies should commence with dose-ranging experiments to determine the maximum tolerated dose (MTD) and to establish a preliminary pharmacokinetic profile. The following table summarizes dosages used for structurally related compounds and can be used to guide the selection of a starting dose range.

Table 1: Summary of In Vivo Dosages for Structurally Related Adamantane Derivatives

| Compound Class | Animal Model | Dosage Range | Route of Administration | Observed Effect |

| Adamantane-isothiourea-morpholine hybrids | Rat | 10 - 20 mg/kg | Oral | Hypoglycemic activity[7] |

| Adamantane azaheterocyclic derivatives | Mouse | 15 - 20 mg/kg/day | Oral | Antiviral activity[4] |

| Adamantyl nitroxide derivative | Mouse | 20 - 60 mg/kg | Not specified | Anti-tumor activity[6] |

Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice

This protocol outlines a single-dose escalation study to determine the MTD of this compound.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water)

-

Male and female C57BL/6 mice (6-8 weeks old)

-

Standard laboratory equipment for animal handling, dosing, and observation.

Methodology:

-

Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

-

Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to achieve the desired concentrations for dosing.

-

Dose Escalation:

-

Begin with a low dose, for example, 1 mg/kg, based on the lower end of dosages for related compounds.

-

Administer a single dose to a small cohort of mice (e.g., n=3 per sex) via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

-

Observe the animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals for at least 7 days.

-

If no adverse effects are observed, escalate the dose in a subsequent cohort of mice (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg, 100 mg/kg). A modified Fibonacci sequence for dose escalation is recommended.

-

The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

-

-

Data Collection: Record body weights, food and water intake, and all clinical observations. At the end of the observation period, perform a gross necropsy and consider collecting tissues for histopathological analysis.

Hypothetical Signaling Pathway and Mechanism of Action

The precise mechanism of action for this compound is unknown. Based on the activities of related adamantane compounds, a plausible hypothesis is the modulation of ion channels or receptors in the central nervous system. For instance, if acting as a neuroprotective agent, it might function as an NMDA receptor antagonist, similar to memantine.

Hypothetical Signaling Pathway: NMDA Receptor Antagonism

Caption: Hypothetical mechanism of this compound as an NMDA receptor antagonist.

Experimental Workflow for Investigating Neuroprotective Effects

Caption: Workflow for in vivo evaluation of neuroprotective properties.

Conclusion

This compound is a compound of interest for in vivo studies due to its unique chemical structure. While direct data is lacking, a rational approach to study design can be formulated based on existing knowledge of adamantane and morpholine derivatives. It is imperative that initial studies focus on safety and tolerability before proceeding to efficacy models. The proposed protocols and hypothetical mechanism provide a framework for the systematic investigation of this novel chemical entity. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Analytical Detection of N-(2-adamantyl)morpholin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-adamantyl)morpholin-4-amine is a synthetic compound containing both an adamantane and a morpholine moiety. The adamantane group, a bulky, lipophilic cage-like structure, is a well-known pharmacophore that can influence a molecule's bioavailability and therapeutic efficacy. The morpholine ring is a common feature in many biologically active compounds. Given the potential pharmacological interest in this molecule, robust and reliable analytical methods are essential for its detection and quantification in various samples, including biological matrices, during research and drug development.

These application notes provide detailed protocols for the analysis of this compound using two common and powerful analytical techniques: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). As no standardized methods currently exist for this specific analyte, the following protocols are based on established principles for the analysis of similar amine-containing and adamantane-derivative compounds.

Physicochemical Properties (Predicted)

A preliminary understanding of the physicochemical properties of this compound is crucial for method development.

| Property | Predicted Value/Characteristic | Implication for Analysis |

| Molecular Formula | C₁₄H₂₄N₂O | --- |

| Molecular Weight | 236.36 g/mol | Guides mass spectrometry settings. |

| Polarity | Moderately polar | Suitable for reverse-phase HPLC. |

| Volatility | Low | May require derivatization for GC-MS. |

| Basicity | Basic (due to the amine groups) | Favorable for positive ion mode mass spectrometry. |

I. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method

HPLC-MS is a highly sensitive and selective technique well-suited for the direct analysis of moderately polar compounds like this compound in complex matrices.

Experimental Protocol

1. Sample Preparation: Solid Phase Extraction (SPE) for Biological Matrices (e.g., Plasma, Urine)

This protocol outlines a general procedure for extracting the analyte from a biological matrix to reduce interference.

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 6.0).

-

Loading: Dilute the sample (e.g., 0.5 mL of plasma) with 0.5 mL of the equilibration buffer and load it onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of a mixture of water and methanol (e.g., 95:5 v/v) to remove hydrophilic interferences.

-

Elution: Elute the analyte with 1 mL of a methanolic solution containing a small percentage of a strong base (e.g., 5% ammonium hydroxide in methanol).

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

2. HPLC-MS/MS Instrumentation and Conditions

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

Time (min) % B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 9.0 | 5 |

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

ESI Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

MS/MS Detection (Multiple Reaction Monitoring - MRM):

-

Precursor Ion (Q1): m/z 237.2 (corresponding to [M+H]⁺)

-

Product Ions (Q3): To be determined by direct infusion of a standard solution of this compound. Likely fragments would result from the cleavage of the adamantyl or morpholine moieties.

-

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance characteristics for the proposed HPLC-MS/MS method, which would need to be determined during method validation.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 ng/mL |

| Recovery (%) | 85 - 105% |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

Workflow Diagram

Application Notes and Protocols for N-(2-adamantyl)morpholin-4-amine in Glycine Transporter 1 (GlyT1) Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of N-(2-adamantyl)morpholin-4-amine as a potential inhibitor of the Glycine Transporter 1 (GlyT1). The following sections detail the scientific background, experimental procedures, and data analysis required to characterize the inhibitory activity of this compound.

Introduction

The Glycine Transporter 1 (GlyT1) is a critical regulator of glycine concentrations in the synaptic cleft.[1] Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[2] Inhibition of GlyT1 elevates extracellular glycine levels, thereby enhancing NMDA receptor function.[1] This mechanism has been identified as a promising therapeutic strategy for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[2][3]

The adamantane moiety is a well-established pharmacophore in medicinal chemistry, known for its lipophilic nature which can improve the pharmacokinetic properties of drug candidates.[4] The incorporation of an adamantyl group into this compound suggests its potential as a novel CNS-acting agent. These notes provide the necessary protocols to investigate its specific activity on GlyT1.

Signaling Pathway

GlyT1 is located on glial cells and presynaptic neurons surrounding glutamatergic synapses.[5] By taking up glycine from the synapse, GlyT1 maintains sub-saturating levels of this co-agonist at the NMDA receptor. Inhibition of GlyT1 leads to an increase in synaptic glycine, which potentiates NMDA receptor activity in the presence of glutamate, leading to enhanced downstream signaling cascades crucial for cognitive functions.

Experimental Protocols

Two primary assays are recommended for characterizing the inhibitory potential of this compound on GlyT1: a functional [³H]glycine uptake assay and a radioligand binding assay.

[³H]Glycine Uptake Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.

Materials:

-